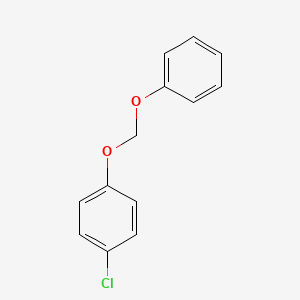

4-(4-Chlorophenoxy)methoxybenzene

説明

Structure

3D Structure

特性

分子式 |

C13H11ClO2 |

|---|---|

分子量 |

234.68 g/mol |

IUPAC名 |

1-chloro-4-(phenoxymethoxy)benzene |

InChI |

InChI=1S/C13H11ClO2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h1-9H,10H2 |

InChIキー |

UOYVWKGLQZYWNR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCOC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Oxygen Ether Bond Formation

The construction of the ether linkage in 4-(4-Chlorophenoxy)methoxybenzene can be approached through several established chemical transformations. These methods primarily involve the reaction of a phenoxide with an activated aryl halide or the use of metal catalysts to facilitate the coupling of an alcohol with an aryl halide.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming aryl ethers. This reaction typically involves the attack of a nucleophile, in this case, the 4-methoxyphenoxide ion, on an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of this compound, this would involve the reaction of 4-methoxyphenol with an activated 4-chlorophenyl halide.

The success of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In the case of synthesizing this compound, a suitable substrate would be 1-chloro-4-fluorobenzene, where the fluorine atom acts as a good leaving group and the chloro group provides some electronic activation.

A general representation of this approach is the reaction of 4-methoxyphenol with 1-chloro-4-fluorobenzene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide, which then attacks the carbon bearing the fluorine atom on the 1-chloro-4-fluorobenzene ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyphenol | 1-Chloro-4-fluorobenzene | K₂CO₃ | DMSO | 120-150 | Moderate to Good |

Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig type)

Metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-O bonds in diaryl ethers, often providing milder reaction conditions and broader substrate scope compared to traditional SNAr methods.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. acs.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.org However, modern modifications have led to the development of more efficient catalytic systems. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 4-methoxyphenol with a 1-chloro-4-halobenzene (typically iodo- or bromo-benzene) in the presence of a copper catalyst and a base.

Ligands can be employed to improve the efficiency of the Ullmann coupling. For instance, the use of ligands can accelerate the reaction, allowing it to proceed at more moderate temperatures.

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) |

| 1-Bromo-4-chlorobenzene | 4-Methoxyphenol | CuI | Cs₂CO₃ | Toluene (B28343) | 110-130 |

| 1-Iodo-4-chlorobenzene | 4-Methoxyphenol | Cu₂O | K₃PO₄ | DMF | 100-120 |

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile palladium-catalyzed method for the synthesis of diaryl ethers. brainly.com This reaction offers a valuable alternative to the often harsh conditions of the Ullmann condensation. brainly.com The synthesis of this compound using this method would involve the coupling of 4-methoxyphenol with 1-chloro-4-halobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig etherification, with bulky, electron-rich phosphine ligands often providing the best results.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Biarylphosphine Ligands | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Alternative Synthetic Routes to Substituted Phenoxy Ethers (e.g., Williamson Ether Synthesis adaptations)

The Williamson ether synthesis is a classic and widely used method for preparing ethers, typically involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgfrancis-press.com While direct application to the synthesis of diaryl ethers from two aryl halides is not feasible, adaptations of this method can be employed.

For the synthesis of this compound, a modified Williamson approach would involve the reaction of the sodium or potassium salt of 4-methoxyphenol with 4-chlorobenzyl halide. However, a more direct adaptation for diaryl ether synthesis involves the use of phase transfer catalysis. A phase transfer catalyst, such as a quaternary ammonium salt, can be used to transport the phenoxide ion from an aqueous phase to an organic phase containing the aryl halide, facilitating the reaction. quizlet.com This technique can improve reaction rates and yields, particularly for less reactive aryl halides. quizlet.com

| Phenoxide Source | Aryl Halide | Catalyst | Solvent System | Temperature (°C) |

| Potassium 4-methoxyphenoxide | 1,4-Dichlorobenzene | Tetrabutylammonium bromide | Toluene/Water | 80-100 |

Functional Group Interconversions on the this compound Scaffold

Once the core this compound structure is synthesized, further molecular diversity can be achieved through functional group interconversions on either of the aromatic rings. These transformations allow for the introduction of a wide range of substituents, enabling the synthesis of a library of derivatives for various applications.

For instance, the methoxy (B1213986) group on the phenoxy ring can potentially be cleaved to yield the corresponding phenol. This can be achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be further functionalized, for example, through esterification or etherification.

The chloro-substituent on the other phenyl ring can also be a site for further reactions. For example, it could potentially be displaced by other nucleophiles under specific reaction conditions, although this would require activation of the ring, similar to the SNAr reactions discussed earlier. More commonly, the chloro group can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Green Chemistry Principles in Synthesis of this compound and Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green chemistry strategies can be implemented.

One key area of focus is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. researchgate.netresearcher.lifeijrpas.com The synthesis of diaryl ethers, including structures similar to this compound, has been successfully achieved using microwave irradiation, often under solvent-free conditions. researcher.lifeajgreenchem.com

Solvent selection is another critical aspect of green chemistry. The use of hazardous and volatile organic solvents can be minimized or eliminated by employing solvent-free reaction conditions or by using greener solvents such as water or ionic liquids. researchgate.netorganic-chemistry.org For instance, the Williamson ether synthesis can be adapted to use a two-phase system with a phase transfer catalyst, reducing the need for large volumes of organic solvents.

The development of more efficient and recyclable catalysts is also a cornerstone of green chemistry. For metal-catalyzed reactions like the Ullmann and Buchwald-Hartwig couplings, the use of highly active catalysts at low loadings minimizes metal contamination in the final product and reduces waste. Efforts are also being made to develop heterogeneous catalysts that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Mechanistic Investigations of Chemical Transformations

Electron Transfer and Redox Mechanisms Involving Aromatic Ethers

The cleavage of the strong C–O bonds in diaryl ethers is a significant transformation, often studied in the context of lignin (B12514952) valorization. nih.gov While direct redox studies on 4-(4-Chlorophenoxy)methoxybenzene are not extensively documented, the mechanisms can be inferred from studies on related diaryl ethers.

Nickel-catalyzed hydrogenolysis of diaryl ethers provides a model for understanding C–O bond cleavage. nih.gov Mechanistic studies involving nickel(0) complexes with N-heterocyclic carbene (NHC) ligands indicate that the reaction proceeds via an oxidative addition of the C–O bond to the metal center. nih.gov Kinetic analyses have shown that this C–O bond cleavage is the rate-determining step. nih.gov The reaction is first-order with respect to both the diaryl ether and the nickel complex, but zero-order in relation to the base and hydrogen pressure, suggesting they are not involved in the slowest step. nih.gov

The general mechanism can be outlined as:

Oxidative Addition: The Ni(0) catalyst inserts into the C-O bond of the diaryl ether, forming an arylnickel(II) phenoxide intermediate. This is typically the rate-limiting step. nih.gov

Subsequent Reactions: The intermediate then reacts with hydrogen and base in faster steps to yield the final products and regenerate the Ni(0) catalyst. nih.gov

The redox chemistry of transition metals like nickel is central to these catalytic cycles. rsc.orgresearchgate.net For instance, some nickel complexes used in C-O coupling reactions exhibit a Ni(II)/Ni(III) redox couple, which influences their catalytic activity. researchgate.net In other systems, photoredox catalysis combined with nickel can facilitate the formation of diaryl ethers under mild conditions, proceeding through radical intermediates. rsc.orgresearchgate.net

Radical Reaction Pathways of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds are known environmental pollutants, and their degradation often involves radical reaction pathways. acs.orgnih.gov The chemical stability of the C–Cl bond makes these compounds persistent, but various advanced oxidation processes can induce their decomposition. nih.gov

The degradation of chlorinated aromatics can be initiated by highly reactive species like hydroxyl radicals (•OH). acs.org These radicals can be generated through various methods, including Fenton and photo-Fenton processes. acs.org The reaction of •OH with a compound like this compound would likely proceed via addition to the aromatic rings or hydrogen abstraction from the methoxy (B1213986) group, leading to a cascade of further reactions.

Reductive dechlorination is another critical pathway, often mediated by species like hydrated electrons or atomic hydrogen (H•). acs.orgscispace.com In electrochemical systems, for example, the degradation of chlorinated pesticides has been shown to proceed through reductive dechlorination by H• followed by oxidation with •OH. acs.org Catalysts such as Fe-ZSM-5 can enhance these processes by providing a surface that concentrates both the organic pollutant and the reactive radicals. acs.org

Electrophilic and Nucleophilic Substitution Mechanisms on Aromatic Rings

The two aromatic rings in this compound have different reactivities towards substitution reactions due to their respective substituents.

Electrophilic Aromatic Substitution

The methoxy group (–OCH₃) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org Conversely, the phenoxy group (–OAr) is also activating and ortho, para-directing, while the chlorine atom (–Cl) is a deactivating but ortho, para-directing group. libretexts.org

In this compound, the methoxy-substituted ring is significantly more activated towards electrophiles than the chloro-substituted ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly on the methoxy-bearing ring, at the positions ortho to the methoxy group.

Product Distribution in Electrophilic Substitution of Anisole (B1667542) (Methoxybenzene)

| Reaction | % Ortho-Product | % Meta-Product | % Para-Product | Ref. |

| Nitration | 30–40 | 0–2 | 60–70 | libretexts.org |

| F-C Acylation | 5–10 | 0–5 | 90–95 | libretexts.org |

This table for anisole provides a model for the expected regioselectivity on the activated ring of this compound.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring that is rendered electron-poor by strong electron-withdrawing groups (like –NO₂) and has a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.orgnih.gov

In this compound, the chlorine atom is a potential leaving group. The ring it is attached to is deactivated by the chlorine itself but activated by the ether oxygen. The presence of the electron-donating methoxy group on the other ring would not facilitate SₙAr on the chlorobenzene (B131634) ring. For SₙAr to occur at the chloro-position, a strong nucleophile and harsh conditions would likely be necessary, or the presence of additional, strongly electron-withdrawing groups on the chlorinated ring. libretexts.org For example, the reaction of 4-fluorobenzaldehyde (B137897) with phenols proceeds via SₙAr, where the aldehyde group activates the ring for nucleophilic attack. researchgate.net

Rearrangement Reactions and Associated Mechanisms

Rearrangement reactions involve the migration of a group within a molecule to form a structural isomer. thermofisher.com For diaryl ethers, several types of rearrangements could be envisioned, although specific examples for this compound are not prominent in the literature.

One relevant named reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. thermofisher.com This reaction involves a system X-Ar-Y-Z, where Ar is an activated aromatic ring, Y is a heteroatom (like oxygen in an ether), and Z-H is a nucleophilic group. Under basic conditions, the nucleophile attacks the aromatic ring, displacing the group X. While the classic Smiles rearrangement requires specific activating groups, variations exist.

Photochemical rearrangements, such as the photo-Fries rearrangement for aryl esters or a photo-Claisen rearrangement, are also possibilities. The Claisen rearrangement itself is a nih.govnih.gov-sigmatropic rearrangement typically involving allyl aryl ethers, which isomerize to ortho-allylated phenols upon heating. byjus.com While this compound does not have the required allyl group, related sigmatropic rearrangements can sometimes be induced under specific thermal or photochemical conditions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the behavior of electrons in molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. nih.gov The process of geometry optimization involves finding the spatial arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable conformation. researchgate.netstackexchange.com

For 4-(4-Chlorophenoxy)methoxybenzene, geometry optimization is typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p). nih.govmahendrapublications.com The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles until a true energy minimum is located. This minimum is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis. nih.gov The resulting optimized geometry provides the foundational data for all other computational property predictions.

Table 1: Predicted Geometrical Parameters from DFT Optimization This table presents hypothetical, yet realistic, optimized parameters for this compound based on DFT calculations for analogous structures. Actual values would be derived from a specific computational output.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C-O) | Ether linkage oxygen to methoxy-phenyl carbon | ~1.37 Å |

| Bond Length (C-O) | Ether linkage oxygen to chlorophenyl carbon | ~1.38 Å |

| Bond Length (C-Cl) | Aromatic carbon to chlorine | ~1.75 Å |

| Bond Angle (C-O-C) | Angle of the central ether linkage | ~118° |

| Dihedral Angle | Torsion angle between the two phenyl rings | ~50-60° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netaimspress.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which is activated by the electron-donating methoxy (B1213986) group. Conversely, the LUMO is likely distributed over the 4-chlorophenoxy moiety, influenced by the electron-withdrawing nature of the chlorine atom. The energy gap between these orbitals dictates the energy required for electronic excitation and provides insight into the molecule's charge transfer characteristics. aimspress.com

Table 2: Hypothetical Frontier Molecular Orbital Energies This table illustrates the kind of data obtained from an FMO analysis.

| Orbital/Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.60 | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecule's surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. malayajournal.orgdtic.mil

For this compound, the MEP map would show significant negative potential around the two oxygen atoms (ether and methoxy) and the chlorine atom due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for interaction with electrophiles. walisongo.ac.id The hydrogen atoms of the phenyl rings would exhibit positive potential, making them potential sites for nucleophilic interaction, although to a lesser extent than a strongly electron-poor center.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure picture of chemical bonds and lone pairs. wikipedia.orgwisc.edu This method is exceptionally useful for quantifying electron delocalization and analyzing hyperconjugative interactions. uni-muenchen.dewisc.edu It evaluates the stabilization energy (E(2)) associated with the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 3: Significant NBO Donor-Acceptor Interactions (Hypothetical) This table shows representative stabilization energies (E(2)) from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(Oether) | π(CAr-CAr) | ~20-25 | p-π conjugation |

| LP(Omethoxy) | π(CAr-CAr) | ~18-22 | p-π conjugation |

| LP(Cl) | π*(CAr-CAr) | ~4-6 | p-π conjugation |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, this analysis is crucial for identifying the most stable conformer(s). The study is typically conducted by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. mahendrapublications.com For this molecule, the key dihedral angles are those defining the orientation of the two phenyl rings with respect to the central C-O-C ether plane.

The resulting energy landscape reveals the energy minima, corresponding to stable conformers, and the energy barriers separating them. researchgate.netchemrxiv.orgdiva-portal.org This information is vital for understanding how the molecule's shape influences its physical properties and biological interactions. The global minimum on this landscape represents the most probable conformation of the molecule in its ground state. nih.gov

Simulation of Spectroscopic Properties (IR, Raman, UV-Vis, NMR)

A significant application of quantum chemical calculations is the simulation of various spectroscopic properties. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. mahendrapublications.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. epstem.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the absorption wavelengths seen in UV-Vis spectroscopy. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method allow for the accurate calculation of nuclear magnetic shielding tensors, which can be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. epstem.netnih.gov These simulations provide a powerful tool for interpreting complex experimental spectra and validating the computed molecular structure.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups This table provides an example of how theoretical calculations can predict IR spectral data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C-H stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H stretch (Aliphatic) | -OCH3 | 2950-2850 |

| C=C stretch (Aromatic) | Ar C=C | 1600-1450 |

| C-O-C stretch (Asymmetric) | Ar-O-Ar | 1270-1230 |

| C-O-C stretch (Symmetric) | Ar-O-Ar | 1050-1010 |

| C-Cl stretch | Ar-Cl | 1100-1075 |

Reaction Pathway Elucidation and Transition State Analysis

Detailed computational studies specifically elucidating the reaction pathways and transition states for the formation of this compound are not extensively available in publicly accessible scientific literature. However, the synthesis of this diaryl ether is conceptually aligned with well-established reaction mechanisms, such as the Williamson ether synthesis, for which general principles of reaction pathway and transition state analysis can be described.

The formation of this compound would most likely proceed via a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of a salt of 4-chlorophenol (B41353) (such as sodium 4-chlorophenoxide) with 4-methoxybenzyl chloride. In this context, the 4-chlorophenoxide ion acts as the nucleophile, and 4-methoxybenzyl chloride serves as the electrophile.

The reaction is anticipated to follow a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves a backside attack on the electrophilic carbon atom of 4-methoxybenzyl chloride by the oxygen anion of the 4-chlorophenoxide. wikipedia.org The reaction proceeds through a single, concerted step where the new carbon-oxygen bond forms concurrently with the cleavage of the carbon-chlorine bond. wikipedia.org

A transition state for this SN2 reaction would be characterized by a trigonal bipyramidal geometry at the benzylic carbon being attacked. In this transient arrangement, the incoming nucleophile (4-chlorophenoxide) and the outgoing leaving group (chloride) are positioned approximately 180 degrees apart, at the apices of the trigonal bipyramid. The three other substituents on the benzylic carbon lie in a plane.

While specific data for this compound is not available, a hypothetical reaction coordinate diagram for its formation via an SN2 mechanism would feature a single energy maximum corresponding to the transition state. The reactants (4-chlorophenoxide and 4-methoxybenzyl chloride) and the products (this compound and a chloride salt) would be at lower energy minima.

Factors influencing the reaction rate and pathway include the nature of the solvent, the concentration of the reactants, and the reaction temperature. francis-press.com Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. lumenlearning.com

It is important to note that side reactions, such as elimination reactions, can compete with the desired substitution. libretexts.org However, in the case of a primary benzylic halide like 4-methoxybenzyl chloride, the SN2 pathway is generally preferred over elimination. masterorganicchemistry.com

Although detailed, compound-specific research is not presently available, the principles of computational chemistry and reaction mechanism analysis provide a robust framework for understanding the formation of this compound.

Structure Activity Relationship Sar Studies: Mechanistic Insights

Elucidation of Molecular Features Influencing Biological Activities

The biological activity of diaryl ethers is intrinsically linked to the electronic and steric properties of the substituents on both phenyl rings and the nature of the ether bridge.

For a molecule like 4-(4-Chlorophenoxy)methoxybenzene, the substituents play a crucial role. The 4-chloro substituent on one phenyl ring is an electron-withdrawing group via induction but can also participate in halogen bonding, which can be a significant interaction with certain biological targets. Its para position minimizes steric hindrance compared to ortho substitution.

The ether linkage provides rotational flexibility, allowing the two phenyl rings to adopt various conformations. This conformational freedom is critical for optimal binding to a target protein. The ether oxygen itself can act as a hydrogen bond acceptor.

The chlorine atom at the 4-position of the phenoxy ring is a key feature. Halogens can influence a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, halogen bonding, a non-covalent interaction between the halogen atom and a nucleophilic site, has been increasingly recognized as a significant contributor to ligand-protein binding affinity.

Design Principles for Modulating Compound Reactivity and Selectivity

Based on general principles for diaryl ethers, the reactivity and selectivity of analogs of this compound could be modulated by:

Varying the Halogen: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the electronic properties, polarizability, and halogen bonding potential, which could fine-tune binding affinity and selectivity.

Altering the Methoxy (B1213986) Group: Substitution of the methoxy group with other alkoxy groups of varying chain lengths or branching would modify steric bulk and lipophilicity. Conversion to a hydroxyl group would introduce a hydrogen bond donor.

Positional Isomerism: Moving the chloro and methoxy substituents to other positions on the phenyl rings would significantly alter the molecule's shape and electronic distribution, likely leading to different biological activities and target selectivities.

Introducing Additional Substituents: Adding other functional groups to either phenyl ring could introduce new interaction points with a target, potentially increasing potency or altering the mode of action.

Theoretical Approaches to SAR Modeling (e.g., QSAR applications for mechanistic insight)

While no specific QSAR studies for this compound were found, a hypothetical QSAR study on a series of its analogs would likely involve the following descriptors:

Electronic Descriptors: Hammett constants (σ) for the substituents to quantify their electron-donating or -withdrawing effects. Calculated properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies would also be relevant.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to model the bulk of the substituents.

Lipophilicity Descriptors: The partition coefficient (log P) or distribution coefficient (log D) to model the compound's hydrophobicity.

Topological and 3D Descriptors: Molecular shape indices and other descriptors that capture the three-dimensional arrangement of the atoms.

A resulting QSAR equation might look something like:

Biological Activity = c1(log P) + c2(σ) + c3*(Es) + ... + constant

Such a model could provide mechanistic insights by revealing which properties are most critical for the desired biological activity. For example, a positive coefficient for log P would suggest that increased lipophilicity enhances activity.

Mechanistic Basis of Biological Activities in Vitro and Molecular Level

Investigations into Molecular Target Interactions

There is no published research detailing the specific molecular targets of 4-(4-Chlorophenoxy)methoxybenzene.

Binding Site Analysis and Ligand-Receptor Dynamics

Information regarding the binding site of this compound on any receptor or protein is not available. Consequently, there are no studies on its ligand-receptor dynamics.

Enzyme Inhibition Mechanisms

No studies have been identified that investigate the potential of this compound to inhibit any specific enzymes.

Perturbation of Cellular Pathways and Processes

The effects of this compound on cellular pathways have not been documented.

Effects on Cell Cycle Progression

There is no available data on whether this compound affects cell cycle progression.

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis has not been investigated in any published studies.

Mechanistic Studies of Antimicrobial and Insecticidal Action

While the broader class of chlorophenoxy compounds may exhibit such activities, the specific mechanistic details for this compound are not described in the scientific literature.

Environmental Transformation and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the transformation of the compound under environmental conditions. These pathways include photodegradation, hydrolysis, and oxidation-reduction reactions.

Photodegradation, driven by the absorption of ultraviolet (UV) radiation, is a potential transformation pathway for aromatic compounds like 4-(4-Chlorophenoxy)methoxybenzene. The UV absorption spectra of chlorophenoxy herbicides, which share structural similarities, typically show bands corresponding to π → π* and n → π* transitions of the substituted benzene (B151609) ring. nih.gov The absorption of UV energy can excite the molecule, leading to the cleavage of covalent bonds. wikipedia.org For chlorophenoxy compounds, photodegradation can result in the formation of polychlorinated phenols (PCPs). murdoch.edu.au

The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species like hydroxyl radicals. researchgate.net Advanced oxidation processes (AOPs), such as the photo-Fenton reaction (H₂O₂/Fe²⁺/UV), have been shown to significantly enhance the degradation and mineralization of chlorophenoxyalcanoic herbicides. researchgate.net While direct photolysis of these herbicides can be slow and incomplete, AOPs lead to much faster decomposition and higher mineralization yields. researchgate.net In the case of this compound, photodegradation would likely involve cleavage of the ether bond or transformation of the aromatic rings, potentially leading to the formation of 4-chlorophenol (B41353) and methoxyphenol, among other products.

Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether linkage in this compound is generally stable, but it can undergo cleavage under certain conditions. In acidic environments, the ether oxygen can be protonated, which facilitates nucleophilic attack and subsequent bond cleavage. wikipedia.orgmasterorganicchemistry.com Depending on the structure of the ether, this can proceed through an S\N1 or S\N2 mechanism. wikipedia.org For aryl ethers, cleavage is typically slow and may require elevated temperatures. wikipedia.org

The strength of the aryl C-O bond makes it resistant to hydrolysis. pnnl.gov However, processes like reductive hydrolysis, catalyzed by metals such as palladium in the presence of H₂, can cleave the stronger phenyl-oxygen bond. pnnl.gov This pathway is initiated by the partial hydrogenation of the phenyl group to an enol ether, which is then rapidly hydrolyzed. pnnl.gov In acidic aqueous solutions, the hydrolysis of aryl-ether bonds can be a key step in the breakdown of larger organic molecules. acs.orgnih.gov

Oxidation and reduction reactions in the environment can contribute to the transformation of this compound. Oxidation can be initiated by reactive oxygen species, such as hydroxyl radicals, which are ubiquitous in the environment. acs.org The methoxybenzene (anisole) moiety is susceptible to oxidation. Manganese peroxidase, an enzyme produced by some fungi, can oxidize methoxybenzenes, particularly those with lower oxidation potentials. nih.gov This process involves the generation of Mn³⁺, which acts as the oxidizing agent. nih.gov The oxidation of methoxybenzenes can lead to the formation of cation radicals, which can undergo further reactions. nih.govacs.org

Chemical treatments based on advanced oxidation processes (AOPs) are effective in removing chlorophenols, which are structurally related to one of the aromatic rings of the target compound. nih.gov These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its degradation. nih.gov Reduction processes are less commonly reported for this class of compounds in the environment but could potentially involve the dechlorination of the chlorinated aromatic ring under anaerobic conditions.

Biotic Degradation Mechanisms (Microbial Transformation)

Microorganisms play a crucial role in the degradation of organic pollutants. The breakdown of this compound by bacteria and fungi involves specific enzymatic pathways and metabolic routes.

The initial step in the microbial degradation of diaryl ethers like this compound is often catalyzed by dioxygenase enzymes. nih.gov In a study on the degradation of diphenyl ether by Sphingomonas sp. strain SS3, the initial attack involved a 1,2-dioxygenation, leading to the formation of unstable phenolic hemiacetals. nih.gov This enzymatic attack can be non-specific, allowing for the transformation of halogenated derivatives as well. nih.gov

For this compound, a similar enzymatic hydroxylation of one of the aromatic rings would be a likely initial step. This could lead to the formation of catechols. For instance, toluene (B28343) o-xylene (B151617) monooxygenase has been shown to oxidize chlorobenzene (B131634) to chlorophenols and subsequently to chlorocatechols. nih.gov The degradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6 also proceeds through enzymatic action. researchgate.net Chemo-enzymatic synthesis approaches have highlighted the power of enzymes like FAD-dependent monooxygenases in catalyzing oxidative dearomatization, which can trigger further reactions. beilstein-journals.org

Following the initial enzymatic attack, the resulting intermediates are channeled into central metabolic pathways. For diphenyl ether, the degradation by Sphingomonas sp. strain SS3 produced phenol (B47542) and catechol, which were then metabolized via the 3-oxoadipate (B1233008) pathway. nih.gov Similarly, the degradation of monohalogenated diphenyl ethers by the same strain resulted in the formation of halophenols and halocatechols. nih.gov

Formation of Environmentally Relevant Metabolites and Intermediates

The environmental transformation of this compound is anticipated to proceed through several key reactions, primarily involving the cleavage of its ether linkage and modifications to its aromatic rings. While direct studies on this specific compound are limited, the degradation pathways of structurally analogous compounds, such as chlorophenoxy herbicides and diphenyl ethers, provide a strong basis for predicting its metabolic fate. The primary transformation mechanisms are expected to be microbial degradation and photodegradation, leading to a range of intermediate products before eventual mineralization.

Based on research into related compounds, two principal degradation pathways are hypothesized for this compound. The first involves the cleavage of the ether bond, a common metabolic step observed in the breakdown of similar aromatic ethers. This cleavage would result in the formation of two primary metabolites: 4-chlorophenol and p-methoxyphenol (anisole). The second major pathway likely involves the hydroxylation of one of the aromatic rings, a reaction frequently initiated by monooxygenase or dioxygenase enzymes in microorganisms or through photochemical reactions.

Subsequent degradation of these initial intermediates would then follow established pathways for chlorophenols and anisoles. For instance, 4-chlorophenol is known to be hydroxylated to form catechols, such as 4-chlorocatechol, which can then undergo ring cleavage. nih.govnih.gov Similarly, p-methoxyphenol can be demethylated to hydroquinone, which is then further oxidized.

White-rot fungi, known for their ability to degrade a wide range of persistent organic pollutants, are also potential mediators of this compound transformation. nih.govnih.gov Studies on the degradation of 4,4'-dichlorobiphenyl (B164843) by these fungi have shown the formation of hydroxylated and methoxylated intermediates, suggesting similar transformations could occur with this compound. nih.gov

The following tables summarize the likely primary and secondary metabolites formed during the environmental degradation of this compound, based on the degradation patterns of analogous compounds.

Table 1: Postulated Primary Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

| 4-Chlorophenol | C₆H₅ClO | Ether bond cleavage |

| p-Methoxyphenol (Anisole) | C₇H₈O | Ether bond cleavage |

| Hydroxylated derivatives | C₁₃H₁₁ClO₃ | Ring hydroxylation |

Table 2: Potential Secondary Metabolites from the Degradation of Primary Intermediates

| Precursor Metabolite | Secondary Metabolite | Chemical Formula |

| 4-Chlorophenol | 4-Chlorocatechol | C₆H₅ClO₂ |

| 4-Chlorophenol | Hydroquinone | C₆H₆O₂ |

| p-Methoxyphenol | Hydroquinone | C₆H₆O₂ |

| 4-Chlorocatechol | Ring-cleavage products | Various |

| Hydroquinone | Ring-cleavage products | Various |

It is important to note that the specific metabolites and the dominant degradation pathway can be significantly influenced by environmental conditions, such as the types of microorganisms present, pH, temperature, and the availability of other carbon sources. nih.gov Further research involving direct experimental studies on this compound is necessary to definitively identify all environmentally relevant metabolites and to quantify their formation rates and persistence in various environmental compartments.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental in the study of "4-(4-Chlorophenoxy)methoxybenzene," offering non-destructive analysis of its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise structural arrangement and conformational preferences of "this compound." By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the aromatic protons on the two benzene (B151609) rings will appear as distinct multiplets in the downfield region (typically δ 6.8-7.5 ppm). The methoxy (B1213986) group protons will present as a sharp singlet further upfield (around δ 3.8 ppm), while the methylene (B1212753) protons of the methoxy bridge (-O-CH₂-O-) will also produce a singlet, typically in the range of δ 5.0-5.5 ppm. The integration of these signals confirms the number of protons in each group.

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | Methoxy Carbon (-OCH₃) | ~55 | | Methylene Carbon (-O-CH₂-O-) | ~90-95 | | Aromatic C-O (methoxy-substituted ring) | ~155-160 | | Aromatic C-H (methoxy-substituted ring) | ~114-120 | | Aromatic C-O (chlorophenoxy-substituted ring) | ~150-155 | | Aromatic C-Cl (chlorophenoxy-substituted ring) | ~125-130 | | Aromatic C-H (chlorophenoxy-substituted ring) | ~115-130 |

Note: These are estimated values based on data from similar compounds and may vary from experimental results.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. researchgate.netepfl.chwikipedia.org

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily the adjacent protons on the aromatic rings. researchgate.netnih.gov

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. epfl.ch

Conformational studies using NMR can provide insights into the rotational freedom around the ether linkages and the preferred spatial orientation of the two aromatic rings relative to each other.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. uantwerpen.be

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups. The C-O-C stretching vibrations of the ether linkages are expected to appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will produce signals in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will give rise to a band in the 850-550 cm⁻¹ range. The presence of a methoxy group is also indicated by C-H stretching around 2850-2960 cm⁻¹. Analysis of the IR spectrum of the related compound 1-chloro-4-methoxybenzene shows characteristic peaks that would be expected in the spectrum of the target molecule. nist.gov

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3100-3000 | | Aliphatic C-H Stretch (methoxy & methylene) | 2960-2850 | | Aromatic C=C Stretch | 1600-1450 | | C-O-C Asymmetric Stretch (ether) | ~1250 | | C-O-C Symmetric Stretch (ether) | ~1040 | | C-Cl Stretch | 850-550 | | Out-of-plane C-H Bending (p-disubstituted rings) | ~830 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. jconsortium.com Non-polar bonds and symmetric vibrations often produce strong Raman signals. For "this compound," the symmetric breathing modes of the aromatic rings would be prominent in the Raman spectrum. The C-Cl bond is also known to be Raman active. Resonance Raman spectroscopy could be employed to enhance the signals of specific chromophoric parts of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The aromatic rings in "this compound" constitute the primary chromophores. The absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions. The presence of the auxochromic methoxy and chloro substituents will influence the position and intensity of these absorption bands.

Based on data from similar compounds like anisole (B1667542) and 4-chlorophenol (B41353), "this compound" is expected to exhibit absorption maxima in the UV region. researchgate.netresearchgate.netphotochemcad.com Anisole, for instance, has absorption peaks around 220 nm and 270 nm. photochemcad.com The extended conjugation through the ether linkage and the presence of the chloro group may cause a slight bathochromic (red) shift in the absorption bands compared to simple anisole. The electronic transitions are also influenced by the solvent polarity.

| Expected UV-Vis Absorption Maxima for this compound | | :--- | :--- | | Transition | Expected Wavelength Range (nm) | | π → π* (Benzene Ring) | 200 - 230 | | π → π* (Substituted Benzene Rings) | 260 - 290 |

Note: These are estimated values and the actual absorption maxima can vary with solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. It is also a powerful tool for monitoring chemical reactions and identifying metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC-MS analysis. In a typical GC-MS experiment, the compound is separated from a mixture by gas chromatography and then introduced into the mass spectrometer.

The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide structural information. Expected fragments would arise from the cleavage of the ether bonds, leading to ions corresponding to the chlorophenoxy and methoxybenzyl moieties. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragment ions, which is a key diagnostic feature. GC-MS is a valuable tool for monitoring the synthesis of "this compound" by tracking the disappearance of starting materials and the appearance of the product. It can also be used to identify potential byproducts. Furthermore, GC-MS can be employed for the identification of metabolites if they are sufficiently volatile or after derivatization. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a versatile and highly sensitive technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. It is particularly powerful for reaction monitoring and metabolite identification in complex matrices. ulisboa.ptfrontiersin.org

For "this compound," LC-MS/MS can be used to monitor its formation in real-time during a chemical synthesis. The high sensitivity of the technique allows for the detection of trace-level impurities and intermediates.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, offering deep insights into the molecule's conformation and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the foundational principles of X-ray crystallography would be directly applicable. A typical workflow for such an analysis would involve:

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using complex mathematical algorithms. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

The resulting crystallographic data for this compound would be presented in a standardized format, as exemplified in the table below for a hypothetical analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₁ClO₂ |

| Formula weight | 234.67 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.345(1) |

| b (Å) | 5.678(2) |

| c (Å) | 15.432(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1068.9(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.458 |

| R-factor (%) | 4.2 |

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is an indispensable tool in chemical research for the separation, identification, and quantification of components within a mixture. For a compound like this compound, advanced chromatographic techniques are crucial for monitoring reaction progress, isolating the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like diaryl ethers. In a typical HPLC analysis of this compound, a solution of the compound would be injected into a column packed with a stationary phase. A solvent or mixture of solvents (the mobile phase) is then pumped through the column under high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Key parameters in an HPLC method for this compound would include:

Column: A reversed-phase column, such as a C18 column, would likely be employed, where the stationary phase is nonpolar.

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detector: A UV-Vis detector is commonly used for aromatic compounds, set to a wavelength where the analyte exhibits strong absorbance.

The purity of a sample of this compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. A patent for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) reports the use of HPLC to confirm product purity, achieving a level of 99.0%. nih.gov

Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile and thermally stable compounds. While the volatility of this compound might be on the lower side for routine GC, with appropriate method development, it can be a viable option. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The NIST Chemistry WebBook includes gas chromatography data for the related compound 1-chloro-4-methoxybenzene, indicating the applicability of this technique to similar structures. leyan.com

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Suitability for this compound |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8, Phenyl, Cyano | Acetonitrile/water, Methanol/water | Highly suitable for purity assessment and quantification. |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxanes, Polyethylene glycols | Helium, Nitrogen, Hydrogen | Potentially suitable, depending on volatility and thermal stability. |

The selection of the appropriate chromatographic technique and the optimization of its parameters are critical for obtaining accurate and reliable data on the separation and purity of this compound in a research setting.

Applications As Precursors and Intermediates in Chemical Synthesis

Utilization in the Development of New Organic Materials

The application of 4-(4-chlorophenoxy)methoxybenzene in the development of new organic materials is not extensively reported in the current scientific literature. The structural characteristics of this compound, such as its aromatic rings and ether linkage, suggest potential as a monomer or a modifying agent in polymer chemistry or as a scaffold for liquid crystals. However, concrete examples of its incorporation into novel organic materials with specific functionalities are not readily found in published research.

The development of new organic materials often involves the polymerization of monomers with specific reactive groups or the synthesis of molecules with tailored electronic and photophysical properties. While the chloro and methoxy (B1213986) groups on this compound could be chemically modified to introduce such functionalities, there is no significant body of work indicating its widespread use for these purposes at present.

Applications in the Synthesis of Complex Molecular Scaffolds

The utility of this compound as a foundational building block for the synthesis of complex molecular scaffolds is not a prominent theme in the available chemical literature. The construction of intricate molecular architectures typically relies on well-established multi-step synthetic sequences and the use of versatile starting materials that can undergo a variety of chemical transformations.

While the diaryl ether motif is a component of some complex natural products and designed molecules, the specific contribution of this compound as a starting point for their synthesis is not clearly documented. Multi-component reactions and other advanced synthetic methodologies are often employed to rapidly build molecular complexity, but the direct involvement of this particular compound in such reactions is not a recurring subject of investigation in the reviewed sources.

The potential for this compound to serve as a precursor lies in the selective functionalization of its aromatic rings or the cleavage of the ether bond to yield substituted phenols. However, without specific examples of its successful application in the total synthesis of complex targets, its role in this area remains largely theoretical.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Ether Linkages

The construction of the diaryl ether linkage is a cornerstone of organic synthesis. While traditional methods like the Ullmann condensation have been historically significant, contemporary research focuses on developing milder, more efficient, and broadly applicable strategies. nih.govresearchgate.net

Emerging strategies are moving away from harsh conditions and stoichiometric copper reagents toward catalytic systems that offer greater control and functional group tolerance. dntb.gov.uaresearchgate.net Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for C-O bond formation, represent a major advancement. dntb.gov.uaacs.org The development of new phosphine-based ligands has been critical, enabling reactions to proceed under milder conditions, sometimes even at room temperature. acs.org For instance, the use of a palladium source like [(cinnamyl)PdCl]₂ in combination with specialized biarylphosphine ligands facilitates the coupling of previously unreactive partners. acs.org

Metal-free approaches are also gaining significant traction as a sustainable alternative. su.se One such method involves the use of hypervalent iodine reagents, which can directly functionalize arenes into diaryliodonium salts. These salts then undergo a C–O coupling reaction to form diaryl ethers, a strategy that has proven effective for late-stage modification of complex molecules. su.seacs.org Another innovative metal-free method utilizes spirocyclic ethynylbenziodoxoles (EBXs) to react with phenols, generating diaryl ethers through a proposed nucleophilic aromatic substitution (SNAr) pathway. researchgate.net

Copper-catalyzed systems have also seen a resurgence, driven by the development of well-defined, soluble, and air-stable catalysts. For example, bromo(triphenylphosphine)copper(I) has been shown to effectively catalyze the synthesis of diaryl ethers from electron-rich aryl bromides and phenols. researchgate.net The use of nano-sized metal catalysts is another promising frontier, as their high surface-to-volume ratio can lead to rapid C-O bond formation under mild and often ligand-free conditions. nih.gov

Table 1: Comparison of Modern Diaryl Ether Synthetic Strategies

| Strategy | Catalyst/Reagent | Key Advantages | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd complexes with biarylphosphine ligands (e.g., t-BuXPhos) | High efficiency, mild conditions, broad substrate scope | Room temperature to moderate heat (e.g., 110 °C) | dntb.gov.uaacs.org |

| Copper-Catalyzed Coupling | Air-stable Cu(I) complexes, nano-catalysts | Cost-effective, ligand-free options available | 70-110 °C, often with a base like Cs₂CO₃ | nih.govresearchgate.netjsynthchem.com |

| Hypervalent Iodine Chemistry | Diaryliodonium salts | Metal-free, good for late-stage functionalization | Mild conditions, often in common organic solvents | su.seacs.org |

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry provides powerful tools for elucidating the mechanisms and predicting the properties of molecules like 4-(4-Chlorophenoxy)methoxybenzene. Density Functional Theory (DFT) has become a particularly important method for studying diaryl ether systems. acs.orgibm.com

Computational studies have been instrumental in understanding the intricacies of catalytic cycles involved in diaryl ether synthesis. For example, investigations into base-catalyzed diaryl ether formation have used DFT to model the reaction between metal phenoxides and halobenzenes. ibm.com These studies revealed that the activation energy barrier is strongly correlated with the electronic properties of substituents on the aryl halide. The model also showed that the primary role of the metal cation is not to increase the reaction rate directly, but to bind and stabilize the leaving group. ibm.com

In the realm of organocatalysis, computational approaches have shed light on the structure and reactivity of key intermediates. Studies on diarylprolinol-silyl ethers, which are used in various asymmetric reactions, demonstrate how DFT can rationalize stereochemical outcomes and elucidate complex mechanistic pathways that might otherwise be overlooked. acs.org Such computational investigations are vital for the efficient development of new stereoselective reactions by providing a detailed understanding of subtle energy differences between competing pathways. acs.org

Future computational work on this compound could focus on predicting its conformational preferences, electronic properties (such as Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies), and reactivity in various chemical environments. This data is invaluable for designing new derivatives with tailored properties or for predicting potential metabolic pathways.

Table 2: Applications of Computational Modeling in Diaryl Ether Research

| Computational Method | Area of Investigation | Key Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Base-catalyzed diaryl ether synthesis | Elucidation of reaction mechanisms, role of metal cations, and substituent effects on activation barriers. | ibm.com |

| DFT and other methods | Asymmetric aminocatalysis with diarylprolinol-silyl ethers | Understanding of enamine and iminium ion intermediates, rationalization of stereoselectivity. | acs.org |

Novel Approaches to Understanding Biological Mechanisms at a Molecular Level

Diaryl ether scaffolds are present in numerous biologically active compounds, and understanding their mechanisms of action at a molecular level is a key area of research. dntb.gov.uanih.gov Future studies on this compound and its analogs will likely leverage advanced biochemical and structural biology techniques to pinpoint molecular targets and interaction modes.

One promising area is the design of novel enzyme inhibitors. For example, researchers have designed and synthesized diaryl ether derivatives bearing a pyrimidine (B1678525) motif as potential inhibitors of human Pin1, an enzyme implicated in cancer. nih.gov In such studies, a protease-coupled enzyme assay is used to evaluate the inhibitory activity of the synthesized compounds. To understand the structure-activity relationship, molecular docking simulations are employed to visualize how the active molecules bind to the target enzyme's active site. nih.gov

Other research has explored the potential of novel diaryl ethers as antimitotic agents. A series of diaryl ethers were synthesized and evaluated for their antiproliferative activity in human myeloid leukemia HL-60 cells. nih.gov While some compounds showed potent activity, further investigation into their ability to inhibit tubulin polymerization revealed they were not acting through this common antimitotic mechanism, indicating that a different, novel biological pathway is involved. nih.gov

Future research will likely involve more sophisticated approaches, such as cryogenic electron microscopy (cryo-EM) to determine the structure of diaryl ethers bound to their protein targets, and chemoproteomics to identify unknown cellular targets. These techniques will provide unprecedented detail about the molecular interactions that underpin the biological activity of this class of compounds.

Table 3: Investigated Biological Activities of Diaryl Ether Derivatives

| Derivative Type | Target/Assay | Observed Activity | Reference(s) |

|---|---|---|---|

| Diaryl ethers with pyrimidine motif | Human Pin1 enzyme inhibition assay | Six compounds showed inhibitory activity against the Pin1 enzyme. | nih.gov |

Development of Sustainable Degradation and Remediation Approaches

The widespread use of halogenated aromatic compounds, including those structurally related to this compound, necessitates the development of effective and environmentally benign degradation and remediation strategies. nih.gov These compounds can be persistent in the environment, making their removal a priority.

Bioremediation offers a sustainable approach to degrading these pollutants. researchgate.net Research has shown that specialized microbial strains can mineralize halogenated diaryl ethers. nih.gov For instance, anaerobic methanogenic consortia are capable of almost completely dehalogenating even highly halogenated congeners. Certain fungi can also transform chlorinated dibenzofurans and dibenzo-p-dioxins using non-specific enzymes like lignin-peroxidases. nih.gov Studies on the biodegradation of decabromodiphenyl ether (DBDE) in soil slurry microcosms have identified a series of biological reactions involving hydroxylation and reductive debromination, leading to less halogenated and more easily degradable metabolites. nih.gov

Advanced Oxidation Processes (AOPs) represent a powerful chemical approach for degrading recalcitrant organic pollutants. The photocatalytic degradation of structurally similar compounds like 4-chlorophenoxyacetic acid (4-CPA) using titanium dioxide (TiO₂) has been studied extensively. nih.gov The efficiency of this process can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂), which increases the production of highly reactive hydroxyl radicals. qub.ac.uk Another AOP involves radiolytic degradation using gamma rays, where the presence of ozone can have a synergistic effect, leading to more complete mineralization of the parent compound. nih.gov

Future research in this area will focus on optimizing these degradation techniques, potentially by combining biological and chemical methods. The development of novel catalysts for AOPs and the bioaugmentation of contaminated sites with specialized microbial cultures are promising avenues for the efficient and sustainable remediation of environments impacted by halogenated diaryl ethers. researchgate.netnih.gov

Table 4: Degradation and Remediation Methods for Halogenated Aromatic Compounds

| Method | Technology/Agent | Mechanism | Target Compound Example | Reference(s) |

|---|---|---|---|---|

| Bioremediation | Anaerobic methanogenic consortia, Fungi | Reductive dehalogenation, enzymatic transformation (e.g., via lignin-peroxidases). | Halogenated diaryl ethers, dibenzofurans, dibenzo-p-dioxins. | nih.gov |

| Bioremediation | Soil slurry microcosms | Hydroxylation and reductive debromination by bacteria like Pseudomonas sp. | Decabromodiphenyl ether (DBDE) | nih.gov |

| Photocatalysis (AOP) | Titanium dioxide (TiO₂), UV light, H₂O₂ | Generation of hydroxyl radicals that oxidize the pollutant. | 4-chlorophenoxyacetic acid (4-CPA), 2-methyl-4-chlorophenoxyacetic acid (MCPA) | nih.govqub.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。